molecular formula C23H22ClN3O4S B3483929 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B3483929
M. Wt: 472.0 g/mol
InChI Key: SPYXEPIKDJYEFV-UHFFFAOYSA-N
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Description

4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs). HDACs play a role in the regulation of gene expression and are involved in a range of cellular processes. Inhibition of HDACs by this compound has been shown to result in a range of cellular effects, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory effects by inhibiting the activity of certain cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been studied for its potential use as a diagnostic tool in cancer imaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments is its potent activity against a range of cellular processes. This makes it a useful tool for studying the mechanisms of these processes and for developing new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the further study of its potential use as a diagnostic tool in cancer imaging. Additionally, there is a need for further research into the mechanism of action of this compound and its potential toxicity.

Scientific Research Applications

4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have a range of activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool in cancer imaging.

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-16-2-12-21(13-3-16)32(30,31)27(14-17-4-8-19(24)9-5-17)15-22(28)26-20-10-6-18(7-11-20)23(25)29/h2-13H,14-15H2,1H3,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYXEPIKDJYEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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